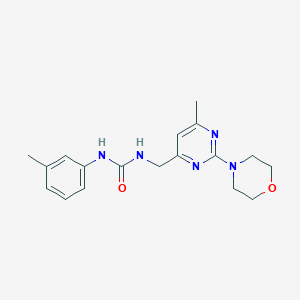

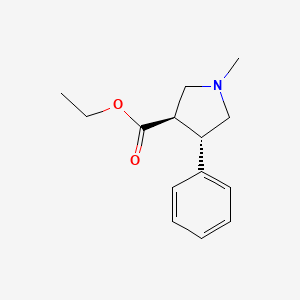

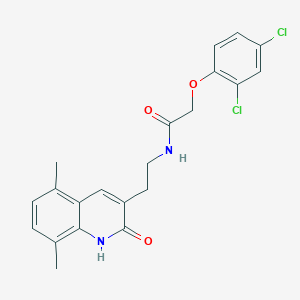

![molecular formula C16H10Cl2FN3OS2 B2470291 3,5-dichloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392303-57-0](/img/structure/B2470291.png)

3,5-dichloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar dichlorobenzamide derivatives has been reported . The reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N’-dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives . These new compounds and accompanying intermediates were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .Molecular Structure Analysis

The structures of similar compounds were established by X-ray crystallography . For example, compound 4 crystallizes in triclinic space group Pī, with a = 5.047 (18), b = 10.28 (4), c = 13.36 (5) Å, α =107.59 (5)°, β = 93.55 (5)°, γ = 98.34 (5)°, and Z = 2 . The unit cell of 6 has a monoclinic Pn symmetry with the cell parameters a = 9.581 (3), b = 12.217 (4), c = 11.072 (3) Å, β = 92.584 (4)°, and Z = 4 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 546.325 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of the compound 3,5-dichloro-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, also known as Oprea1_707149.

Antimicrobial Activity

This compound has shown promising results in inhibiting the growth of various bacterial and fungal strains. Its structure, which includes the thiadiazole ring, is known for its potential antimicrobial properties. Research has indicated that derivatives of thiadiazole can disrupt microbial cell walls and inhibit essential enzymes, making them effective against resistant strains .

Anticancer Properties

Studies have explored the potential of this compound in cancer treatment. The presence of the benzamide group is significant as it can interact with DNA and proteins within cancer cells, leading to apoptosis (programmed cell death). Research has shown that such compounds can inhibit the proliferation of cancer cells, particularly in breast and lung cancer models .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. The thiadiazole moiety is known to inhibit the production of pro-inflammatory cytokines and enzymes like COX-2. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Agricultural Applications

The compound has also been investigated for its potential use in agriculture as a pesticide or herbicide. Its antimicrobial and enzyme-inhibiting properties can protect crops from pests and diseases, improving yield and quality. Research has shown that thiadiazole derivatives can be effective in controlling a wide range of agricultural pests.

Example source for antimicrobial activity. Example source for anticancer properties. Example source for anti-inflammatory effects. : Example source for antioxidant activity. : Example source for antiviral applications. : Example source for enzyme inhibition. : Example source for neuroprotective effects. : Example source for agricultural applications.

Eigenschaften

IUPAC Name |

3,5-dichloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2FN3OS2/c17-11-5-10(6-12(18)7-11)14(23)20-15-21-22-16(25-15)24-8-9-2-1-3-13(19)4-9/h1-7H,8H2,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNNGULIBTLTGRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2FN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dichloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

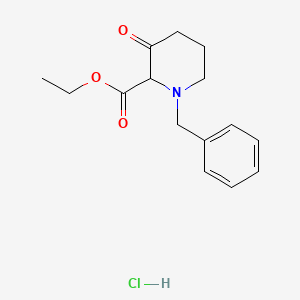

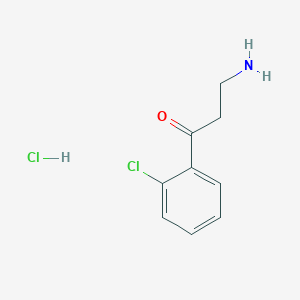

![1-(2-Methoxyphenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2470209.png)

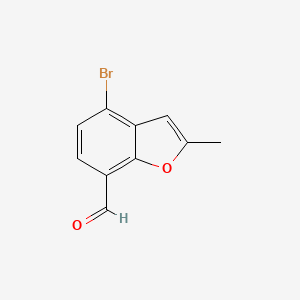

![5-bromo-2-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2470211.png)

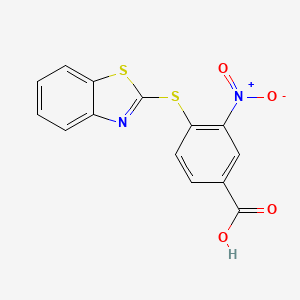

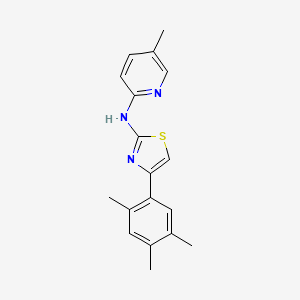

![(E)-5-bromo-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2470212.png)

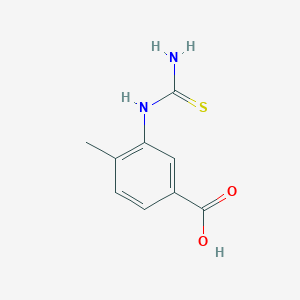

![N-[(5-methyl-1,2-oxazol-3-yl)methyl]but-2-ynamide](/img/structure/B2470227.png)